molecular formula C18H24N2O4S B501609 4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide CAS No. 433696-30-1

4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide

Cat. No.: B501609
CAS No.: 433696-30-1
M. Wt: 364.5g/mol
InChI Key: JVJKRLJOOGMLOW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is a chemical compound with the molecular formula C18H24N2O4S and a molecular weight of 364.46 g/mol . This compound is characterized by its naphthalene core, which is substituted with an ethoxy group and a morpholinoethyl group, along with a sulfonamide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2-(morpholino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The ethoxy group is introduced through an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The morpholinoethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its target sites .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-piperidinoethyl)naphthalene-1-sulfonamide
  • 4-ethoxy-N-(2-pyrrolidinoethyl)naphthalene-1-sulfonamide
  • 4-ethoxy-N-(2-azetidinoethyl)naphthalene-1-sulfonamide

Uniqueness

4-ethoxy-N-(2-morpholinoethyl)naphthalene-1-sulfonamide is unique due to the presence of the morpholinoethyl group, which imparts distinct solubility and bioavailability properties compared to its analogs. This makes it particularly useful in biological and medicinal research .

Properties

IUPAC Name

4-ethoxy-N-(2-morpholin-4-ylethyl)naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-2-24-17-7-8-18(16-6-4-3-5-15(16)17)25(21,22)19-9-10-20-11-13-23-14-12-20/h3-8,19H,2,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJKRLJOOGMLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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